N1-(4-methylpyridin-2-yl)propane-1,3-diamine
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Overview
Description
N1-(4-methylpyridin-2-yl)propane-1,3-diamine: is an organic compound with the molecular formula C9H15N3. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a propane-1,3-diamine moiety attached to the 2-position of the pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-methylpyridin-2-yl)propane-1,3-diamine typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and distillation are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N1-(4-methylpyridin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-oxide.
Reduction: Reduced derivatives such as secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N1-(4-methylpyridin-2-yl)propane-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(4-methylpyridin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-methyl-1,3-propanediamine: Similar structure but with a methyl group on the nitrogen atom.
3-(2-methylpyridin-4-yl)propan-1-ol: Similar pyridine ring structure but with a hydroxyl group instead of an amino group.
Uniqueness: N1-(4-methylpyridin-2-yl)propane-1,3-diamine is unique due to the presence of both a pyridine ring and a propane-1,3-diamine moiety, which allows it to form stable complexes with metal ions and exhibit diverse chemical reactivity. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N'-(4-methylpyridin-2-yl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-3-6-12-9(7-8)11-5-2-4-10/h3,6-7H,2,4-5,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECVAARGMKOYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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